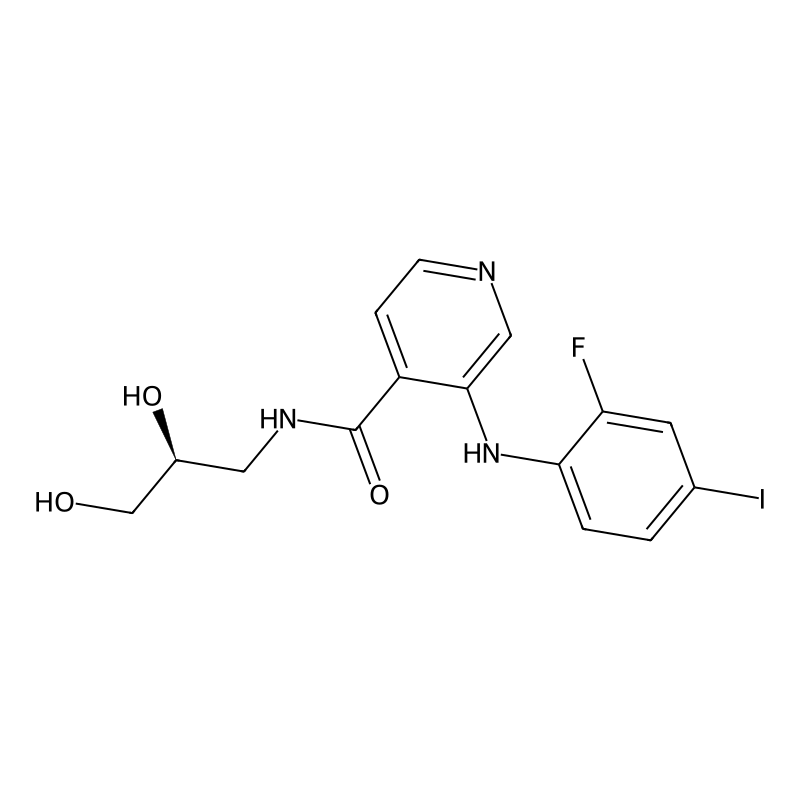

Pimasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pimasertib (AS-703026) is a potent, orally bioavailable, and selective allosteric inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway. As an ATP non-competitive inhibitor, it binds to a distinct allosteric site, a mechanism that confers high selectivity for its target kinases. This compound is a critical tool for investigating cancers with constitutive activation of the MAPK pathway, such as those with BRAF or RAS mutations, and has demonstrated robust antitumor activity in relevant preclinical models. Its well-defined pharmacokinetic profile, including high oral bioavailability, makes it a suitable candidate for both in vitro and in vivo research applications.

References

- [1] Kim, K., Kong, S. Y., Fulciniti, M., Li, X., Song, W., Groleau, D., ... & Munshi, N. C. (2010). Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. British journal of haematology, 149(4), 537-549.

- [2] Martinelli, E., Troiani, T., D'Aiuto, E., Morgillo, F., Vitagliano, D., Capasso, A., ... & Ciardiello, F. (2013). Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells. International journal of cancer, 133(9), 2089-2101.

- [3] Mross, K., Richly, H., Fischer, R., Scharr, D., Büchert, M., & Stern, M. (2016). Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Cancer Chemotherapy and Pharmacology, 78(6), 1301-1309.

- [4] Yoon, J., Koo, K. H., & Choi, K. Y. (2011). MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Research, 71(2), 445-453.

- [12] Narayanan, S., & Syed, Y. Y. (2018). Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor. Current clinical pharmacology, 13(3), 168-173.

- [15] Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1/2 inhibitors in cancer: a patent review (2011-present). Expert opinion on therapeutic patents, 25(9), 1033-1053.

- [23] Martinelli, E., Troiani, T., D'Aiuto, E., Morgillo, F., Vitagliano, D., Capasso, A., ... & Ciardiello, F. (2013). Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells. International Journal of Cancer, 133(9), 2089-2101.

While multiple MEK1/2 inhibitors are commercially available, they are not functionally interchangeable for research applications. Seemingly minor structural differences between compounds like Pimasertib, Trametinib, and Selumetinib lead to significant variations in cellular potency, off-target kinase selectivity, and pharmacokinetic properties. For instance, the choice between Pimasertib and another MEK inhibitor can dictate the outcome of an in vivo study due to differences in oral bioavailability and plasma half-life. Substituting Pimasertib with a close analog without validating equivalency can compromise experimental reproducibility, introduce confounding variables from off-target effects, and lead to misinterpretation of results, making it critical to select the specific inhibitor validated for the intended model system.

References

- [3] Mross, K., Richly, H., Fischer, R., Scharr, D., Büchert, M., & Stern, M. (2016). Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Cancer Chemotherapy and Pharmacology, 78(6), 1301-1309.

- [12] Narayanan, S., & Syed, Y. Y. (2018). Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor. Current clinical pharmacology, 13(3), 168-173.

- [19] Fernandez, M. L., Dawson, A., Hoenisch, J., Kim, H., Bamford, S., Salamanca, C., ... & Huntsman, D. G. (2017). Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines. Gynecologic oncology, 144(1), 177-185.

Potent Cellular Activity in KRAS-Mutant Cancer Models

In a human colorectal cancer cell line (DLD-1) with a KRAS mutation, Pimasertib (AS-703026) demonstrated potent inhibition of cell proliferation and transformation at a concentration of 10 µM. This demonstrates its efficacy in a cellular context where the MAPK pathway is constitutively active due to an upstream mutation, a common scenario in many cancer research models.

| Evidence Dimension | Inhibition of cell proliferation/transformation |

| Target Compound Data | Effective at 10 µM |

| Comparator Or Baseline | Untreated KRAS-mutant DLD-1 cells |

| Quantified Difference | Not applicable (demonstration of activity at a specific concentration) |

| Conditions | Human DLD-1 colorectal cancer cells (KRAS G13D mutant) |

This provides direct evidence of Pimasertib's ability to effectively block MAPK signaling downstream of a common oncogenic mutation, making it a reliable tool for studies involving KRAS-driven cancers.

High Oral Bioavailability for In Vivo Studies

For researchers planning animal studies, oral bioavailability is a critical parameter for ensuring adequate and reproducible drug exposure. In a clinical study involving human patients, Pimasertib demonstrated an absolute oral bioavailability of 73%. This high level of absorption following oral administration contrasts with many research compounds that have poor oral availability, often requiring more invasive administration routes like intravenous or intraperitoneal injection.

| Evidence Dimension | Absolute Oral Bioavailability |

| Target Compound Data | 73% |

| Comparator Or Baseline | Intravenous administration of Pimasertib (defined as 100% bioavailability) |

| Quantified Difference | 27% less than 100% IV availability |

| Conditions | Human cancer patients receiving a 60 mg oral dose vs. an intravenous tracer dose. |

High oral bioavailability simplifies in vivo experimental design, reduces animal stress, and improves the reliability and consistency of drug exposure in preclinical models compared to compounds requiring injection.

Demonstrated In Vivo Efficacy in Xenograft Models

Pimasertib has shown significant tumor growth inhibition in mouse xenograft models. In a study using a human multiple myeloma (H929) xenograft model, oral administration of Pimasertib at 30 mg/kg resulted in significant reduction in tumor growth. This effect was correlated with the intended mechanism of action, showing downregulated ERK1/2 activity and induced PARP cleavage in vivo. This provides procurement justification for its use in preclinical efficacy studies.

| Evidence Dimension | Tumor Growth Inhibition |

| Target Compound Data | Significant reduction in tumor growth at 30 mg/kg |

| Comparator Or Baseline | Vehicle-treated control mice |

| Quantified Difference | Statistically significant tumor growth delay vs. control |

| Conditions | CB17 SCID mice with human H929 multiple myeloma xenografts, oral administration. |

This evidence confirms that Pimasertib's in vitro potency translates to tangible anti-tumor activity in a living system, making it a validated and reliable choice for in vivo cancer research.

Preclinical In Vivo Efficacy Studies Requiring Oral Dosing

Based on its high oral bioavailability (73%) and proven efficacy in reducing tumor growth in xenograft models, Pimasertib is a strong choice for preclinical animal studies where consistent, non-invasive drug delivery is a priority. This simplifies long-term dosing schedules and improves animal welfare compared to compounds requiring frequent injections.

In Vitro Investigation of KRAS-Driven Cancers

Pimasertib is well-suited for cell-based assays investigating cancers with KRAS mutations. Its demonstrated ability to inhibit proliferation in KRAS-mutant colorectal cancer cell lines confirms its utility as a tool to probe the MAPK pathway in these common and difficult-to-treat cancer models.

Combination Therapy Screening with PI3K/mTOR Pathway Inhibitors

Given the frequent co-activation of the MAPK and PI3K/mTOR pathways, Pimasertib is an excellent candidate for combination screening. Studies have shown synergistic effects when Pimasertib is combined with PI3K/mTOR inhibitors, particularly in models resistant to MEK inhibition alone, making it a valuable component for developing dual-pathway blockade strategies.

References

- [1] Mross, K., Richly, H., Fischer, R., Scharr, D., Büchert, M., & Stern, M. (2016). Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Cancer Chemotherapy and Pharmacology, 78(6), 1301-1309.

- [2] Kim, K., Kong, S. Y., Fulciniti, M., Li, X., Song, W., Groleau, D., ... & Munshi, N. C. (2010). Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. British journal of haematology, 149(4), 537-549.

- [3] Yoon, J., Koo, K. H., & Choi, K. Y. (2011). MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Research, 71(2), 445-453.

- [4] Martinelli, E., Troiani, T., D'Aiuto, E., Morgillo, F., Vitagliano, D., Capasso, A., ... & Ciardiello, F. (2013). Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells. International journal of cancer, 133(9), 2089-2101.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Park SJ, Hong SW, Moon JH, Jin DH, Kim JS, Lee CK, Kim KP, Hong YS, Choi EK, Lee JS, Lee JL, Kim TW. The MEK1/2 inhibitor AS703026 circumvents resistance to the BRAF inhibitor PLX4032 in human malignant melanoma cells. Am J Med Sci. 2013 Dec;346(6):494-8. doi: 10.1097/MAJ.0b013e318298a185. PubMed PMID: 24051957.

3: Sarris EG, Syrigos KN, Saif MW. Novel agents and future prospects in the treatment of pancreatic adenocarcinoma. JOP. 2013 Jul 10;14(4):395-400. doi: 10.6092/1590-8577/1654. PubMed PMID: 23846936.

4: Yoon J, Koo KH, Choi KY. MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Res. 2011 Jan 15;71(2):445-53. doi: 10.1158/0008-5472.CAN-10-3058. Epub 2010 Nov 30. PubMed PMID: 21118963.

5: Kim K, Kong SY, Fulciniti M, Li X, Song W, Nahar S, Burger P, Rumizen MJ, Podar K, Chauhan D, Hideshima T, Munshi NC, Richardson P, Clark A, Ogden J, Goutopoulos A, Rastelli L, Anderson KC, Tai YT. Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. Br J Haematol. 2010 May;149(4):537-49. doi: 10.1111/j.1365-2141.2010.08127.x. Epub 2010 Mar 12. PubMed PMID: 20331454; PubMed Central PMCID: PMC3418597.

Explore Compound Types